molecular formula C20H21ClN4O4S2 B3456211 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide

Cat. No. B3456211
M. Wt: 481.0 g/mol
InChI Key: OWBDLSMGXFMWIP-UHFFFAOYSA-N
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Description

“N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide” is a chemical compound with the molecular formula C20H21ClN4O4S2 and a molecular weight of 480.98814 . It is a derivative of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide .


Synthesis Analysis

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available literature . These properties can be determined through experimental methods or predicted using computational tools.

Safety and Hazards

The safety and hazards associated with this compound are not provided in the available literature . It’s important to handle all chemical compounds with appropriate safety measures, especially when their toxicity profiles are unknown.

Future Directions

The compound has shown certain anti-tobacco mosaic virus activity , indicating potential applications in plant protection. Future research could focus on exploring its bioactivity further, optimizing its synthesis, and assessing its safety profile. It’s also worth investigating its potential applications in other areas, given the wide range of biological activities associated with sulfonamide derivatives and 1,3,4-thiadiazoles .

properties

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S2/c1-3-25(4-2)31(27,28)17-7-5-6-14(12-17)19(26)22-20-24-23-18(30-20)13-29-16-10-8-15(21)9-11-16/h5-12H,3-4,13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBDLSMGXFMWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 4
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 5
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 6
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide

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